N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 946380-05-8
Cat. No.: VC11946547
Molecular Formula: C20H15F4N3O3
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946380-05-8 |
|---|---|
| Molecular Formula | C20H15F4N3O3 |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H15F4N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-12-7-8-14(21)13(9-12)20(22,23)24/h3-10H,1-2H3,(H,25,29) |
| Standard InChI Key | PDCZGWMSTRMOBS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions:
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Starting Materials:
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Fluorinated aromatic precursors (e.g., 4-fluoro-3-(trifluoromethyl)benzene).
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Pyridazine derivatives functionalized for further substitution.
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Key Reactions:
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Amide bond formation via coupling agents like EDCI or DCC.
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Electrophilic substitution for introducing the methoxy group on the pyridazine ring.
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Purification:
Techniques like recrystallization or column chromatography are used to isolate the target compound.
Applications
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Pharmaceutical Potential:
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The compound's structure suggests potential as an inhibitor of enzymes or receptors due to its amide group and fluorinated moiety, which improve binding specificity.
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Fluorinated phenyl groups are often associated with enhanced bioavailability and metabolic stability.
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Material Science:
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The electron-withdrawing trifluoromethyl group may make it suitable for optoelectronic applications or as a precursor in polymer synthesis.
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Biological Activity:
While specific studies on this compound are unavailable, similar structures have shown activity against targets like kinases or as anti-inflammatory agents.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structural integrity (¹H and ¹³C NMR). |
| Mass Spectrometry (MS) | Determine molecular weight and purity. |
| IR Spectroscopy | Identify functional groups (e.g., amide C=O stretch). |
| X-ray Crystallography | Elucidate 3D molecular structure if crystalline samples are obtained. |
Limitations and Future Directions
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Challenges in Synthesis:
The introduction of multiple functional groups requires careful optimization of reaction conditions to avoid side reactions. -
Toxicity Studies:
Fluorinated compounds may exhibit toxicity; hence, thorough pharmacokinetic testing is necessary. -
Further Applications:
Exploration of its role in catalysis or as a ligand in coordination chemistry could expand its utility beyond medicinal chemistry.
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